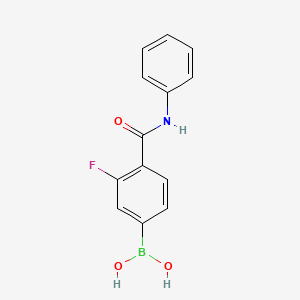

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSONGWHQODJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660188 | |

| Record name | [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874288-40-1 | |

| Record name | B-[3-Fluoro-4-[(phenylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-4-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data for (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid: An In-depth Technical Guide

Introduction

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid, with the CAS Number 874288-40-1, is an organoboron compound of significant interest in medicinal chemistry and drug development.[1] Its structural complexity, featuring a fluorinated phenyl ring coupled with a phenylcarbamoyl moiety and a boronic acid functional group, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, crucial for the structural elucidation and purity assessment of this important molecule.

The strategic placement of a fluorine atom and a phenylcarbamoyl group on the phenylboronic acid scaffold can significantly influence its chemical reactivity and biological activity. Understanding the precise three-dimensional arrangement and electronic properties through spectroscopic methods is therefore paramount for its application in areas such as targeted therapies and the synthesis of complex organic molecules.[1]

Molecular Structure and Key Physicochemical Properties

The molecular formula for this compound is C₁₃H₁₁BFNO₃.[1] The molecule's geometry is characterized by a trigonal planar boronic acid group attached to a substituted phenyl ring. The presence of the fluorine atom and the phenylcarbamoyl group introduces specific steric and electronic effects that are reflected in its spectroscopic signatures.

| Property | Value/Information | Source |

| CAS Number | 874288-40-1 | [1] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | [1] |

| IUPAC Name | This compound | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the local electronic environments of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of boronic acids is critical, as these compounds can form boroxines (anhydrides) which can complicate spectral interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) is often a good choice as it can break up boroxine trimers that may have formed. Be aware that the use of a protic solvent like methanol will lead to the exchange of the acidic B(OH)₂ and N-H protons, causing their signals to broaden or disappear from the spectrum. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe these exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically adequate.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: This is a highly sensitive nucleus, and spectra can be acquired relatively quickly. A simple pulse-and-acquire experiment is usually sufficient.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the amide proton. The aromatic region will be complex due to spin-spin coupling between protons and between protons and the fluorine atom.

Expected Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Phenyl-H (ortho to -NH) | ~7.6 | d | J(H,H) ≈ 8 | Protons on the aniline ring adjacent to the nitrogen. |

| Phenyl-H (meta to -NH) | ~7.3 | t | J(H,H) ≈ 8 | Protons on the aniline ring meta to the nitrogen. |

| Phenyl-H (para to -NH) | ~7.1 | t | J(H,H) ≈ 7 | Proton on the aniline ring para to the nitrogen. |

| Aromatic-H (ortho to -B(OH)₂) | ~7.8-8.0 | d | J(H,H) ≈ 8 | Deshielded due to proximity to the boronic acid and amide carbonyl. |

| Aromatic-H (meta to -B(OH)₂) | ~7.5-7.7 | dd | J(H,H) ≈ 8, J(H,F) ≈ 4-6 | Coupled to adjacent proton and the fluorine atom. |

| Aromatic-H (ortho to -F) | ~7.9-8.1 | t | J(H,H) ≈ 8 | Deshielded by the fluorine and the amide carbonyl. |

| B(OH)₂ | Broad singlet | - | - | Exchangeable protons, signal may be absent in CD₃OD. |

| N-H | ~10.0-10.5 | s | - | Downfield chemical shift characteristic of an amide proton. Signal may be absent in CD₃OD.[1] |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The signals for carbons bonded to fluorine will appear as doublets due to ¹J(C,F) coupling.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C=O (Amide) | ~165 | Singlet | Typical chemical shift for an amide carbonyl carbon. |

| C-F | ~160-165 | Doublet (¹J(C,F) ≈ 240-260 Hz) | Large one-bond coupling constant is characteristic. |

| C-B | ~130-135 | Doublet (²J(C,F) ≈ 20-30 Hz) | The carbon directly attached to the boron atom. |

| Aromatic Carbons | ~115-140 | Singlets or Doublets (J(C,F) will vary) | The remaining aromatic carbons will show a range of chemical shifts and may exhibit smaller C-F couplings. |

¹⁹F NMR Spectral Interpretation

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be influenced by the electronic environment of the aromatic ring.

Expected Chemical Shift (δ):

-

A single peak is expected in the range of -110 to -120 ppm (relative to CFCl₃). The exact chemical shift is sensitive to the solvent and the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

The "thin solid film" method is a common and effective technique for preparing solid samples for IR analysis.

Sample Preparation:

-

Dissolve a small amount (2-5 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: Record a background spectrum of the clean salt plate. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Expected Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity | Comments |

| ~3200-3400 | O-H stretch | Boronic acid | Broad, Strong | This broad absorption is characteristic of the hydrogen-bonded O-H groups of the boronic acid.[1] |

| ~3300 | N-H stretch | Amide | Medium | The N-H stretching vibration of the secondary amide. |

| ~3000-3100 | C-H stretch | Aromatic | Medium | Characteristic C-H stretching of the aromatic rings. |

| ~1650-1680 | C=O stretch | Amide (Amide I band) | Strong | A strong, sharp peak indicative of the amide carbonyl group.[1] |

| ~1510-1550 | N-H bend | Amide (Amide II band) | Medium | Bending vibration of the N-H bond coupled with C-N stretching. |

| ~1450-1600 | C=C stretch | Aromatic | Medium-Strong | A series of peaks corresponding to the stretching of the carbon-carbon bonds in the aromatic rings. |

| ~1000-1300 | C-F stretch | Aryl-Fluoride | Strong | A strong absorption band confirming the presence of the fluorine substituent.[1] |

| ~1300-1400 | B-O stretch | Boronic acid | Strong | Stretching vibration of the boron-oxygen bonds. |

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, offers precise information on the connectivity and electronic environment of the atoms, while IR spectroscopy confirms the presence of key functional groups. The data and protocols presented in this guide serve as a valuable resource for researchers working with this compound, facilitating its identification, purity assessment, and further investigation in various scientific disciplines. The combination of these spectroscopic techniques provides a self-validating system for the comprehensive analysis of this complex and important molecule.

References

- Babur Sas, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892.

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved January 26, 2026, from [Link]

- Gómez, S., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(8), 2283.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry.

- LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.

- Reddit. (2017, November 22).

- Journal of Chemical Education. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. 78(2), 247.

- ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (n.d.). Supplementary Material: Efficiently Self-Healing Boronic Ester Crystals.

- MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1717.

Sources

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid: A Scoping Review of Potential Biological Activities and Therapeutic Applications

Abstract

(3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid, a structurally intriguing organoboron compound, stands at the confluence of two pharmacologically significant moieties: a substituted phenylcarbamoyl group and a boronic acid functional group. This combination portends a diverse range of biological activities, stemming from the established roles of boronic acids as potent enzyme inhibitors and the varied bioactivities of carbamoyl derivatives. This in-depth technical guide synthesizes the current, albeit nascent, understanding of this compound's potential therapeutic applications. We will delve into its chemical rationale, explore its likely mechanisms of action with a particular focus on anticancer and antiviral possibilities, and propose a novel hypothesis centered on the inhibition of Annexin A2 (ANXA2), a key player in cancer progression. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, detailed experimental protocols to investigate the promising biological landscape of this molecule.

Introduction: The Chemical Rationale of a Privileged Scaffold

The therapeutic potential of this compound, with the CAS number 874288-40-1, can be deconstructed by examining its constituent parts. Boronic acids have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry, most notably with the FDA approval of drugs like the proteasome inhibitor bortezomib.[1] Their unique ability to form reversible covalent bonds with the active site hydroxyl groups of serine proteases, or the threonine residue in the case of the proteasome, makes them formidable enzyme inhibitors.[2] The boron atom's empty p-orbital allows it to readily transition from a trigonal planar sp2 hybridization to a tetrahedral sp3 state upon interacting with a nucleophile, mimicking the transition state of substrate hydrolysis and leading to potent inhibition.[3]

The phenylcarbamoyl moiety, on the other hand, provides a versatile scaffold for tuning pharmacokinetic and pharmacodynamic properties. The presence of fluorine and the carbamoyl linkage can influence factors such as metabolic stability, membrane permeability, and protein-ligand interactions. The strategic placement of the fluoro group can also modulate the pKa of the boronic acid, potentially enhancing its activity at physiological pH.[4]

This guide will explore the synergistic potential of these two chemical features, focusing on the compound's promise as an anticancer and antiviral agent.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity: A Multi-pronged Approach

The initial indications from structurally related compounds suggest that this compound may exert its anticancer effects through several mechanisms.

2.1.1. Enzyme Inhibition: A Broad Spectrum of Possibilities

Boronic acid derivatives are known to inhibit a variety of enzymes crucial for cancer cell survival and proliferation.[5] These include:

-

Proteasome Inhibition: The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, including those that regulate the cell cycle and apoptosis. Inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.[6]

-

Serine Protease Inhibition: Many serine proteases are involved in cancer progression, including those in the coagulation cascade and matrix metalloproteinases (MMPs) that facilitate metastasis.

-

β-Lactamase Inhibition: While primarily associated with antibacterial activity, some β-lactamase inhibitors have shown off-target anticancer effects.[7][8]

The phenylcarbamoyl portion of the molecule can be rationally designed to confer selectivity for specific enzyme targets.

2.1.2. Cell Cycle Arrest and Apoptosis Induction

Evidence from similar phenylboronic acid derivatives suggests a strong possibility of cell cycle disruption.[9] For instance, some derivatives have been shown to induce G2/M phase arrest in ovarian cancer cells.[9] This is often a consequence of inhibiting key cell cycle regulators or inducing DNA damage. The ultimate fate of a cancer cell following treatment is often apoptosis, or programmed cell death. The ability of this compound to induce apoptosis is a critical area for investigation.

A Novel Hypothesis: Targeting Annexin A2 (ANXA2)

A compelling, yet unexplored, avenue for the anticancer activity of this compound is the potential inhibition of Annexin A2 (ANXA2). ANXA2 is a calcium-dependent phospholipid-binding protein that is frequently overexpressed in a wide range of cancers.[2][10] Its upregulation is correlated with poor prognosis and is known to play a pivotal role in multiple aspects of cancer progression, including:

-

Cell Proliferation and Survival: ANXA2 can promote cell proliferation by regulating DNA synthesis and activating signaling pathways such as NF-κB and β-catenin.[2]

-

Invasion and Metastasis: ANXA2 facilitates the breakdown of the extracellular matrix and promotes cell migration.[11]

-

Angiogenesis: It is involved in the formation of new blood vessels that supply tumors with nutrients.

-

Drug Resistance: High levels of ANXA2 have been linked to resistance to various chemotherapeutic agents.[10]

Given the established role of boronic acids as enzyme inhibitors and the critical functions of ANXA2 in cancer, we hypothesize that this compound may act as a novel inhibitor of ANXA2. The phenylcarbamoyl moiety could potentially bind to a specific pocket on the ANXA2 protein, positioning the boronic acid to interact with a key residue in a functional domain.

Signaling Pathways Involving ANXA2 in Cancer Progression

Caption: ANXA2 signaling pathways in cancer.

Antiviral Activity: Targeting HIV Protease

Preliminary data on compounds with similar structures suggest a potential for HIV protease inhibition.[2] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into their functional components. Inhibition of this enzyme prevents the maturation of new, infectious virions. Boronic acids have been explored as HIV protease inhibitors, with the boronic acid moiety interacting with the catalytic aspartate residues in the enzyme's active site.[12]

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of this compound, a series of well-established in vitro assays are recommended.

Synthesis of this compound

A plausible synthetic route can be adapted from methodologies for similar compounds.[13] A potential multi-step synthesis is outlined below:

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound.

In Vitro Anticancer Activity

3.2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.[14][15][16]

-

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

3.2.2. Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of the compound on cell cycle progression.[1][17]

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol:

-

Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

-

Enzyme Inhibition Assays

3.3.1. General Protease Inhibition Assay

This assay can be adapted for various proteases to screen for inhibitory activity.[18]

-

Principle: The cleavage of a substrate by a protease results in a measurable signal (e.g., fluorescence or color change). An inhibitor will reduce the rate of this reaction.

-

Protocol:

-

Prepare a reaction buffer specific to the protease of interest.

-

In a 96-well plate, add the protease and various concentrations of the boronic acid compound.

-

Pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

-

Initiate the reaction by adding a fluorogenic or chromogenic substrate.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

-

Evaluation of ANXA2 Inhibition

To test the hypothesis of ANXA2 inhibition, a multi-step experimental workflow is proposed:

Workflow for Investigating ANXA2 Inhibition

Caption: Experimental workflow to validate ANXA2 inhibition.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast | [Experimental Value] |

| A549 | Lung | [Experimental Value] |

| U87 | Glioblastoma | [Experimental Value] |

| HCT116 | Colon | [Experimental Value] |

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after Treatment

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Compound (IC50) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion and Future Directions

This compound is a compound of significant interest at the forefront of medicinal chemistry. Its potential to act as a multi-faceted agent against cancer and viral diseases warrants a thorough and systematic investigation. The proposed hypothesis of ANXA2 inhibition presents a novel and exciting avenue for targeted cancer therapy. The experimental protocols outlined in this guide provide a robust framework for elucidating the biological activities and mechanisms of action of this promising molecule. Future research should focus on in vivo studies to assess its efficacy and safety in animal models, as well as lead optimization to enhance its potency and selectivity. The exploration of this and similar boronic acid derivatives could pave the way for a new generation of targeted therapeutics.

References

- Zhang, Y., et al. (2020). Advances in cancer treatment: a new therapeutic target, Annexin A2. Journal of Cancer, 11(13), 3848–3858.

- Silva, F., et al. (2019). Phenylboronic acid in targeted cancer therapy and diagnosis. Molecules, 24(17), 3099.

- Moreno-Sanz, G., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Frontiers in Chemistry, 9, 749836.

- Li, Z., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(25), 2950-2964.

- Raines, R. T., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Chemical Biology, 18(2), 324-330.

- Google Patents. (2015). Synthetic method for 3-amino-4-fluorophenylboronic acid. CN104530107A.

- Zhang, F., et al. (2021). Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism.

- Sicha, P., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.

- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

-

ResearchGate. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

- Google Patents. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. CN103951688A.

- Sestak, V., et al. (2019). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Pharmacological Reports, 71(5), 851-863.

- Wang, T., et al. (2022). ANXA2 is a potential biomarker for cancer prognosis and immune infiltration: A systematic pan-cancer analysis. Frontiers in Immunology, 13, 969431.

- Powers, R. A., et al. (2014). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 58(4), 2299–2308.

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

ResearchGate. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Retrieved from [Link]

- European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.

- Rescher, U., & Gerke, V. (2008). Annexin A2 Heterotetramer: Structure and Function. International Journal of Molecular Sciences, 9(9), 1548–1561.

- Liu, Y., et al. (2024). Annexin A2: the feasibility of being a therapeutic target associated with cancer metastasis and drug resistance in cancer microenvironment.

- Zhang, F., et al. (2014). Annexin A2: Its Molecular Regulation and Cellular Expression in Cancer Development. International Journal of Molecular Sciences, 15(1), 1147–1162.

- Kim, H. J., & Lee, J. H. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 32, 1B.6.1-1B.6.11.

-

ResearchGate. (2015). Annexin A2 complexes with S100 proteins: Structure, function and pharmacological manipulation. Retrieved from [Link]

-

ResearchGate. (2019). The mechanism of Anxa2 in promoting cancer progression. Retrieved from [Link]

-

Minkkilä, A., et al. (2008). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

PubMed. (2025). Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells. Retrieved from [Link]

-

PLOS. (2020). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3. Retrieved from [Link]

- Google Patents. (2020). A kind of synthetic process improvement of 3,4,5-trifluorophenol. CN110981699A.

-

MDPI. (2022). Nanophotosensitizers Composed of Phenyl Boronic Acid Pinacol Ester-Conjugated Chitosan Oligosaccharide via Thioketal Linker for Reactive Oxygen Species-Sensitive Delivery of Chlorin e6 against Oral Cancer Cells. Retrieved from [Link]

-

YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

-

PubMed Central. (2019). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Retrieved from [Link]

-

PubMed Central. (2018). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Retrieved from [Link]

-

MDPI. (2024). Harnessing Postbiotics to Boost Chemotherapy: N-Acetylcysteine and Tetrahydro β-Carboline Carboxylic Acid as Potentiators in Pancreatic and Colorectal Cancer. Retrieved from [Link]

Sources

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. Advances in cancer treatment: a new therapeutic target, Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. raineslab.com [raineslab.com]

- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 11. Crucial role of Anxa2 in cancer progression: highlights on its novel regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google Patents [patents.google.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Assay Procedure for Protease [sigmaaldrich.com]

Methodological & Application

Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling with (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid

Abstract

This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (3-Fluoro-4-(phenylcarbamoyl)phenyl)boronic acid. The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura reaction stands out for its versatility, functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed experimental procedure, an exploration of the underlying reaction principles, and critical insights into optimizing reaction parameters for this specific, functionalized boronic acid. We address the unique electronic and steric characteristics of the substrate to ensure a robust and reproducible methodology.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed reaction that forges a C-C bond between an organoboron compound (like our target boronic acid) and an organic halide or triflate.[5][6] The process is driven by a palladium catalyst and proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational experimental design and troubleshooting.

The cycle consists of three primary steps:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), transfers its organic group to the Pd(II) complex, displacing the halide.[7][8] This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Profile: this compound

This specific boronic acid possesses distinct features that influence its reactivity. The ortho-fluoro substituent is electron-withdrawing, which can impact the nucleophilicity of the boronic acid. The relatively bulky ortho-phenylcarbamoyl group may introduce steric hindrance that needs to be considered when selecting the catalyst and ligands.

| Property | Value |

| Chemical Formula | C₁₃H₁₁BFNO₃ |

| Molar Mass | 259.05 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like Dioxane, THF, DMF |

| Storage | Store under inert gas, refrigerated (2-8°C) |

Safety & Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Boronic acids can be prone to protodeboronation, especially under harsh conditions or prolonged storage.[4]

Optimized Protocol for C-C Bond Formation

This protocol details the coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 259.05 | 311 mg | 1.2 | 1.2 |

| Aryl Bromide (Ar-Br) | (Varies) | (Varies) | 1.0 | 1.0 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 mg | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (degassed) | - | 2 mL | - | - |

Equipment

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), potassium carbonate (3.0 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as oxygen can promote undesired homocoupling of the boronic acid.[9]

-

Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL). The use of an aqueous co-solvent is common to dissolve the inorganic base and facilitate the reaction.[5][10]

-

Heating and Stirring: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction mixture periodically (e.g., every 2 hours) until the starting aryl bromide is consumed. A typical reaction time is 4-12 hours.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry to confirm its identity and purity.

Key Experimental Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.[1] The combination of catalyst, ligand, base, and solvent can significantly affect reaction yield and selectivity.[1]

-

Choice of Catalyst & Ligand: While Pd(PPh₃)₄ is a robust and common choice, electron-deficient or sterically hindered substrates may benefit from more specialized catalyst systems.[11] For challenging couplings, consider using catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos, which can promote the oxidative addition and reductive elimination steps.[12]

-

Choice of Base: The base is essential for activating the boronic acid to form the reactive boronate species.[7] Potassium carbonate (K₂CO₃) is a good starting point. For less reactive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[10] If base-labile functional groups are present, milder bases like potassium fluoride (KF) can be employed.[8]

-

Choice of Solvent: The solvent system must be able to dissolve the organic reactants while also facilitating the action of the inorganic base.[9] Dioxane/water and Toluene/water are common biphasic systems that work well for a broad range of substrates.[5] Anhydrous conditions are also possible but require different base/solvent combinations.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere.3. Base is not strong enough. | 1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |

| Protodeboronation | 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of excess water or acidic impurities. | 1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Use carefully dried solvents and high-purity reagents. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Improve the degassing and inerting procedure.2. Screen different palladium catalysts and ligands. |

| Difficulty in Purification | 1. Formation of closely-eluting byproducts.2. Residual palladium in the product. | 1. Optimize reaction conditions to improve selectivity.2. Consider a post-purification wash with a palladium scavenger. |

References

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube,

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

- Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry,

- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry,

- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. The Journal of Organic Chemistry,

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs,

- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling. PubMed Central,

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals,

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES,

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction. PubMed Central,

- Biaryl synthesis by C-C coupling. Organic Chemistry Portal,

- C-C Bond Forming Reagents. Sigma-Aldrich,

- A novel protocol for the one-pot boryl

- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions. Journal of the American Chemical Society,

- Suzuki Coupling. Organic Chemistry Portal,

- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances,

Sources

- 1. youtube.com [youtube.com]

- 2. C-C 鍵形成試劑 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Boronic Acids: Versatile Building Blocks in Pharmaceutical Development - Application Notes and Protocols

Introduction: The Ascendance of Boron in Medicinal Chemistry

Historically, boron-containing compounds were often viewed with skepticism in medicinal chemistry, primarily due to a perceived notion of toxicity.[1][2][3] This perspective has been thoroughly demystified over the past few decades, catalyzed by the landmark approval of bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma.[1][4] This event marked a paradigm shift, igniting a surge of interest in boronic acids and their derivatives as indispensable tools in drug discovery and development.[1][2][3][5]

Boronic acids, characterized by the R-B(OH)₂ functional group, possess a unique and advantageous set of properties that make them highly attractive for pharmaceutical applications.[6][7] Their stability, ease of synthesis, and generally low toxicity are key attributes.[1] Furthermore, the Lewis acidic nature of the boron atom allows for reversible covalent interactions with diols, a feature that has been ingeniously exploited in the design of sensors and drug delivery systems.[7] The versatility of boronic acids is further underscored by their critical role as building blocks in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.[1][8] These reactions have become mainstays in the synthesis of complex organic molecules, including a multitude of pharmaceutical agents.[9][10]

This guide provides an in-depth exploration of the applications of boronic acids in pharmaceutical development, offering both the theoretical underpinnings and practical, field-proven protocols for their use.

I. Boronic Acids as Key Building Blocks in Cross-Coupling Reactions

The ability to efficiently construct molecular complexity is a cornerstone of medicinal chemistry. Boronic acids have emerged as essential reagents in this endeavor, primarily through their participation in palladium- and copper-catalyzed cross-coupling reactions.[11][12]

A. The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[13][9] Its discovery was a monumental achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry.[13] The reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[13][11][12]

Causality in Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.

-

Palladium Catalyst: The choice of palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern drug discovery often employs more sophisticated systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbene (NHC) ligands.[14] These advanced ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially with sterically hindered or electron-rich substrates.[14]

-

Base: The base is not merely a proton scavenger; it is essential for the activation of the boronic acid.[15] It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.[15] The choice of base (e.g., carbonates, phosphates, hydroxides) can significantly influence reaction rates and yields, and must be compatible with the functional groups present in the substrates.[15]

-

Solvent: A variety of organic solvents can be used, often in combination with water.[13] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[13] Common solvent systems include toluene/water, dioxane/water, and THF/water.[13]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add the chosen solvent system (e.g., toluene/water, 4:1 v/v).

-

Degassing: Sparge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

B. The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst.[16] This reaction couples an aryl boronic acid with an amine or an alcohol.[16] A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air, making it operationally simpler than many palladium-catalyzed reactions.[6][16]

Causality in Experimental Choices:

-

Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most commonly used catalyst.[6] The reaction can be run with either stoichiometric or catalytic amounts of the copper source.[6]

-

Oxidant: The reaction is an oxidative coupling, and molecular oxygen from the air often serves as the terminal oxidant, reoxidizing Cu(I) to the active Cu(II) species.[6]

-

Ligand/Additives: While some Chan-Lam couplings proceed without a ligand, the addition of a ligand such as pyridine or the use of additives like myristic acid can significantly improve reaction efficiency and substrate scope.[6]

-

Solvent: Dichloromethane (DCM) and methanol are common solvents for this transformation.[17]

Experimental Workflow: Chan-Lam Coupling

Caption: A generalized workflow for a typical Chan-Lam cross-coupling reaction.

Protocol 2: General Procedure for Chan-Lam N-Arylation

-

Reaction Setup: To a round-bottom flask, add the amine (1.0 equiv), aryl boronic acid (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

-

Solvent and Additives: Add the solvent (e.g., dichloromethane) and a base/ligand if required (e.g., pyridine, 2.0 equiv).

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove insoluble copper salts.

-

Purification: Wash the filtrate with aqueous ammonia or a solution of EDTA to remove residual copper. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

II. Practical Considerations for Working with Boronic Acids

While powerful, the successful application of boronic acids requires an understanding of their inherent properties and potential challenges.

A. Synthesis and Purification

A vast library of boronic acids is commercially available.[11][12] However, for novel structures, synthesis is often necessary. Common synthetic routes include the reaction of organolithium or Grignard reagents with trialkyl borates, followed by acidic hydrolysis.[18]

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.[13] Common purification techniques include:

-

Recrystallization: Effective for solid boronic acids.[16]

-

Acid-Base Extraction: Boronic acids can be converted to their boronate salts with a base, extracted into an aqueous layer to remove non-acidic impurities, and then re-protonated with acid to recover the purified boronic acid.[16][17]

-

Chromatography: While possible, chromatography on silica gel can sometimes lead to decomposition. Using a silica gel treated with a small amount of acid or employing a less acidic stationary phase like alumina can be beneficial.

B. Stability and Handling: The Role of Protecting Groups

A significant challenge in working with boronic acids is their potential for protodeboronation, a side reaction where the C-B bond is cleaved, particularly under acidic or basic conditions.[2] This is a common reason for low yields in cross-coupling reactions.[2][13] To mitigate this, boronic acids are often converted to more stable boronate esters.[13]

-

Pinacol Esters: These are the most widely used protecting groups for boronic acids.[5] They are generally stable to chromatography and can often be used directly in Suzuki-Miyaura couplings.[5]

-

MIDA Esters (N-methyliminodiacetic acid): MIDA boronates are exceptionally stable and can withstand a wide range of reaction conditions, allowing for the sequential, controlled reaction of multiple C-B bonds in a molecule.[5]

-

Trifluoroborate Salts (R-BF₃K): These salts are highly crystalline, air-stable solids that are often easier to handle and purify than the corresponding boronic acids. They are also less prone to protodeboronation.

Table 1: Comparison of Common Boronic Acid Protecting Groups

| Protecting Group | Structure | Key Advantages | Key Disadvantages |

| Pinacol Ester | R-B(O-C(CH₃)₂-C(CH₃)₂-O) | Good stability, commercially available, often used directly in coupling. | Can be difficult to hydrolyze back to the boronic acid. |

| MIDA Ester | R-B(N(CH₃)(CH₂COO⁻)₂) | Excellent stability, enables iterative cross-coupling. | Preparation can be more involved. |

| Trifluoroborate Salt | [R-BF₃]⁻K⁺ | Highly stable, crystalline solids, easy to handle. | Requires activation (e.g., with a base) for coupling. |

C. Troubleshooting Common Issues in Cross-Coupling Reactions

Even with well-established protocols, cross-coupling reactions can sometimes fail or give low yields. A systematic approach to troubleshooting is essential.

Table 2: Troubleshooting Guide for Suzuki-Miyaura and Chan-Lam Couplings

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst (e.g., due to oxygen exposure). | Ensure rigorous degassing of the reaction mixture and use fresh, high-quality catalyst. |

| Inefficient transmetalation. | Optimize the base and solvent system. For Suzuki, ensure sufficient water is present. | |

| Steric hindrance in substrates. | Use a more active catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands). | |

| Protodeboronation | Unstable boronic acid. | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). |

| Harsh reaction conditions. | Use a milder base or lower the reaction temperature. | |

| Homocoupling of Boronic Acid | Presence of oxygen. | Maintain a strict inert atmosphere. |

| Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. | |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Monitor by LC-MS to confirm. |

| Poor mixing in scaled-up reactions. | Ensure adequate agitation, especially in heterogeneous mixtures.[1] |

III. Boronic Acids as Pharmacophores and Probes

Beyond their role as synthetic intermediates, the boronic acid moiety itself can be a key pharmacophore, directly interacting with biological targets.

A. Enzyme Inhibition

The boron atom in a boronic acid is electrophilic and can form a reversible covalent bond with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of a serine residue.[7] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, making boronic acids potent inhibitors of serine proteases.[6]

Mechanism of Proteasome Inhibition by Bortezomib

Caption: Bortezomib's boronic acid forms a reversible covalent bond with the active site threonine of the 26S proteasome, leading to apoptosis.

This mechanism is central to the anticancer activity of bortezomib and ixazomib , which are dipeptidyl boronic acids that inhibit the proteasome, a key cellular machinery for protein degradation.[1][13] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[13]

Similarly, vaborbactam is a cyclic boronic acid that acts as a β-lactamase inhibitor.[1] It protects β-lactam antibiotics from degradation by bacterial enzymes, restoring their efficacy against resistant pathogens.[1]

Table 3: FDA-Approved Drugs Containing a Boronic Acid Moiety

| Drug Name (Brand Name) | Year of FDA Approval | Therapeutic Area | Mechanism of Action |

| Bortezomib (Velcade®) | 2003 | Multiple Myeloma | Reversible proteasome inhibitor[1][4][6] |

| Ixazomib (Ninlaro®) | 2015 | Multiple Myeloma | Reversible proteasome inhibitor[1][4] |

| Vaborbactam (in Vabomere®) | 2017 | Bacterial Infections | β-lactamase inhibitor[1][4] |

| Tavaborole (Kerydin®) | 2014 | Onychomycosis | Oxaborole antifungal |

| Crisaborole (Eucrisa®) | 2016 | Atopic Dermatitis | Oxaborole phosphodiesterase 4 (PDE4) inhibitor |

B. Chemical Biology and Sensing

The ability of boronic acids to reversibly bind to diols has been widely exploited in chemical biology for the development of sensors for carbohydrates.[19] This interaction can be coupled to a fluorescent reporter, allowing for the detection and quantification of sugars.[19] This has significant implications for diagnostics, particularly in the context of diabetes management. Boronic acid-based sensors are also being developed for the detection of other biologically important molecules, including reactive oxygen species (ROS).[20]

IV. Analytical Validation and Quality Control

Ensuring the purity and identity of boronic acids and their reaction products is critical in pharmaceutical development. A suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹¹B NMR is particularly useful for characterizing boronic acids and their derivatives, as the chemical shift is sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral).[21][22][23] Quantitative NMR (qNMR) can be a powerful tool for accurately determining the purity of boronic acid starting materials and final products.[21][23][24]

-

High-Performance Liquid Chromatography (HPLC) and LC-MS: These techniques are the workhorses for monitoring reaction progress and assessing the purity of intermediates and final compounds.[14][25][26] Developing a robust HPLC method is crucial for separating the desired product from starting materials, byproducts, and catalyst residues.

-

Safety and Handling: Palladium catalysts, especially on carbon, can be pyrophoric and should be handled with care in an inert atmosphere.[25] Boronic acids themselves are generally considered safe to handle with standard laboratory precautions, but specific safety data sheets should always be consulted.

Conclusion: An Enduring and Expanding Role

The journey of boronic acids from chemical curiosities to key components of life-saving medicines is a testament to the power of fundamental research in driving pharmaceutical innovation. Their versatility as synthetic building blocks, coupled with their unique ability to act as pharmacophores, ensures that boronic acids will continue to be a vital tool in the arsenal of medicinal chemists and drug development professionals. As our understanding of their chemistry and biology deepens, we can anticipate the emergence of new and even more sophisticated applications for these remarkable compounds in the quest for novel therapeutics.

References

-

Al-Rawashdeh, B., & Al-Tel, T. H. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(1), 1-25. [Link]

-

Singh, J., & Kumar, V. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(19), 5894. [Link]

-

El-Gamal, M. I., & Oh, C. H. (2010). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Expert Opinion on Drug Discovery, 5(10), 967-987. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The virtues of boronic acid protecting groups in synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]

-

Antilla, J. C., & Buchwald, S. L. (2001). Copper-catalyzed coupling of arylboronic acids and N-H containing compounds. Organic Letters, 3(13), 2077-2079. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

James, T. D., & Shinkai, S. (2002). Boronic acids in molecular self-assembly. In Molecular Self-Assembly: Organic versus Inorganic Approaches (pp. 117-153). Springer, Berlin, Heidelberg. [Link]

-

Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Richardson, P. G., Hideshima, T., & Anderson, K. C. (2003). Bortezomib (PS-341): a novel, first-in-class proteasome inhibitor for the treatment of multiple myeloma and other cancers. Cancer Control, 10(5), 361-369. [Link]

-

Pandiyan, P., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatographic Science, 53(8), 1334-1341. [Link]

-

Cammidge, A. N., & Crepy, K. V. (2004). The Suzuki-Miyaura cross-coupling reaction: a personal perspective. Chemical Communications, (15), 1723-1736. [Link]

-

Chan, D. M., & Lam, P. Y. (2004). Copper promoted C-N and C-O bond cross-coupling with boronic acids and derivatives. In Boronic Acids (pp. 205-240). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Yamamoto, K., et al. (2021). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Organic Process Research & Development, 25(12), 2676-2683. [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

-

Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]

-

Wrackmeyer, B. (2006). ¹¹B NMR spectroscopy of boronic acids and their derivatives. Annual Reports on NMR Spectroscopy, 58, 1-56. [Link]

-

Brewer, A. C., et al. (2019). Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling. Organic Process Research & Development, 23(7), 1484-1498. [Link]

-

Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. (2019). Analyst, 144(1), 259-267. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-pot synthesis of arylboronic acids and aryl trifluoroborates by Ir-catalyzed borylation of arenes. Organic Letters, 9(5), 757-760. [Link]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2023773118. [Link]

-

Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 8(12), 1083-1108. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

-

Stanetty, C., & Schnürch, M. (2014). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 68(10), 698-702. [Link]

-

Noguchi, H., Hojo, K., & Suginome, M. (2007). Differentially Protected Benzenediboronic Acids: Divalent Cross-Coupling Modules for the Efficient Synthesis of Boron-Substituted Oligoarenes. Organic Letters, 9(20), 3861-3864. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with a MIDA boronate building block. Journal of the American Chemical Society, 131(40), 14495-14502. [Link]

-

Fernandes, G. F., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804. [Link]

-

Garg, N. K. (2011). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 1(5), 735-742. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 349-357. [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic acids: preparation and applications in organic synthesis, medicine and materials. John Wiley & Sons. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

-

Shaughnessy, K. H. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 20(9), 15588-15613. [Link]

-

Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of enzymes. Chemical Society Reviews, 40(8), 4237-4247. [Link]

-

Dong, V. M. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Angewandte Chemie International Edition, 53(45), 11970-11973. [Link]

-

Kappe, C. O. (2004). Microwave-assisted palladium-catalyzed cross-coupling reactions: generation of carbon–carbon bond. Accounts of Chemical Research, 37(3), 131-138. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems [mdpi.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-collection.ethz.ch [research-collection.ethz.ch]

- 11. researchgate.net [researchgate.net]

- 12. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 17. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 26. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Suzuki Reactions with Aryl Chlorides

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields, particularly when using challenging aryl chloride substrates. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to optimize your reactions.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Q1: My Suzuki reaction with an aryl chloride is not proceeding at all. What are the first things I should check?

A1: When a reaction fails to initiate, it's crucial to first rule out fundamental experimental errors before moving to more complex optimizations.

Initial Checklist:

-

Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that all solvents and liquid reagents were purged with an inert gas.[1]

-

Reagent Quality:

-

Solvent: Ensure solvents are anhydrous, especially if using boronic esters that are sensitive to hydrolysis.

-

Base: Bases like K₂CO₃ or Cs₂CO₃ can be hygroscopic. Consider using freshly opened bottles or drying the base before use.

-

Boronic Acid/Ester: Boronic acids can degrade over time through protodeboronation or by forming boroxine anhydrides.[2] Assess the purity of your boronic acid, and consider using more stable boronic esters (like pinacol esters) or potassium trifluoroborate salts if degradation is suspected.[2]

-

-

Catalyst Activity: Ensure your palladium source and ligand are active. If the catalyst has been on the shelf for a while, consider using a fresh batch.

If these basic checks do not resolve the issue, the problem likely lies with the reaction conditions being insufficient to activate the C-Cl bond.

Q2: I'm observing very low conversion of my aryl chloride. How can I improve the catalytic activity?

A2: The primary hurdle with aryl chlorides is the high energy barrier of the oxidative addition step, where the C-Cl bond is broken and the aryl group is added to the palladium center.[3] The reactivity order of aryl halides is I > Br > OTf >> Cl.[3][4] To overcome this, the palladium catalyst must be highly active, which is almost entirely dictated by the choice of ligand.

Core Strategy: Enhance the Catalyst's Electron Density and Steric Bulk

Electron-rich and sterically hindered ligands are essential for activating aryl chlorides.[5][6] They promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that can undergo oxidative addition with the inert C-Cl bond.[5]

| Ligand Class | Key Characteristics & Examples | Rationale for Use with Aryl Chlorides |

| Buchwald-type Phosphines | Electron-rich, bulky biaryl phosphines. Examples: SPhos, XPhos, RuPhos. | These are often the first choice for challenging couplings. Their steric bulk facilitates the final reductive elimination step, while their electron-donating nature promotes the difficult oxidative addition.[4][5] |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, more electron-rich than most phosphines. Examples: IMes, IPr. | NHCs form very stable and highly active palladium complexes that are excellent for activating aryl chlorides.[3][5][7] They can be generated in situ from their corresponding imidazolium salts.[3][7] |

| Specialized Phosphines | Ligands designed for specific challenges. Example: cataCXium® PtB. | This ligand has proven effective for aryl chlorides, even in the absence of a strong base.[8] |

Troubleshooting Steps:

-

Switch to a More Advanced Ligand: If you are using a simple ligand like PPh₃, it is likely insufficient. Switch to a Buchwald-type ligand (e.g., SPhos) or an NHC ligand (e.g., IMes).

-

Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes be enough to drive a sluggish reaction to completion.

-

Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that incorporates one of the aforementioned ligands. These are often more stable and can provide more consistent results.

Frequently Asked Questions (FAQs)

Q3: Why are aryl chlorides so much less reactive than aryl bromides or iodides?

A3: The difference in reactivity lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than the C-Br or C-I bonds. This makes the initial, and often rate-limiting, step of the catalytic cycle—oxidative addition—energetically unfavorable for aryl chlorides.[3] A highly electron-rich palladium center is required to donate enough electron density into the σ* orbital of the C-Cl bond to facilitate its cleavage.

Caption: The Suzuki catalytic cycle, highlighting the difficult oxidative addition step for aryl chlorides.

Q4: What is the role of the base, and how do I choose the right one?

A4: The base plays a critical role in the transmetallation step. It activates the organoboron species, making it more nucleophilic and capable of transferring its organic group to the palladium center.[4][7][9]

Mechanism of Base Action: The base reacts with the boronic acid to form a more reactive boronate "ate" complex.[4] This complex then facilitates the transfer of the aryl group to the palladium center.

Commonly Used Bases and Their Characteristics:

| Base | Strength | Solubility | Common Use Cases & Comments |

| K₂CO₃ | Moderate | Soluble in water | A common and cost-effective choice. Often used in aqueous solvent mixtures.[6][10] |

| Cs₂CO₃ | Strong | Soluble in organic solvents | Often gives higher yields for difficult couplings due to its higher basicity and solubility in organic media. |

| K₃PO₄ | Strong | Soluble in water | A strong, non-nucleophilic base that is particularly effective for sterically hindered substrates. |

| KOt-Bu | Very Strong | Soluble in organic solvents | A very strong base, useful for highly unreactive aryl chlorides, but may not be compatible with base-sensitive functional groups. |

Selection Guide:

-

For electron-neutral or electron-poor aryl chlorides, K₂CO₃ or K₃PO₄ are excellent starting points.

-

For electron-rich (deactivated) aryl chlorides, a stronger base like Cs₂CO₃ or even KOt-Bu may be necessary.

-

Always use at least 2-3 equivalents of the base.

Q5: I'm seeing significant side products, such as dehalogenation and homo-coupling. What causes this and how can I prevent it?

A5: Side reactions are common when the desired cross-coupling is slow, giving alternative pathways time to occur.

-